molecular formula C13H13N3OS B2388232 6-methyl-2-(methylsulfanyl)-N-phenylpyrimidine-4-carboxamide CAS No. 1147785-42-9

6-methyl-2-(methylsulfanyl)-N-phenylpyrimidine-4-carboxamide

Cat. No.: B2388232
CAS No.: 1147785-42-9
M. Wt: 259.33
InChI Key: AZXWLHBWTNOPDE-UHFFFAOYSA-N
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Description

6-methyl-2-(methylsulfanyl)-N-phenylpyrimidine-4-carboxamide is a heterocyclic compound that belongs to the pyrimidine family This compound is characterized by the presence of a methyl group, a methylsulfanyl group, and a phenyl group attached to the pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-2-(methylsulfanyl)-N-phenylpyrimidine-4-carboxamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of 6-methyl-2-(methylsulfanyl)pyrimidine-4-carboxylic acid with aniline under suitable conditions to form the desired carboxamide. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

6-methyl-2-(methylsulfanyl)-N-phenylpyrimidine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Palladium on carbon (Pd/C), hydrogen gas

    Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine)

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Nitro derivatives, halogenated derivatives

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-methyl-2-(methylsulfanyl)-N-phenylpyrimidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. This inhibition can lead to therapeutic effects, such as the suppression of tumor growth or the inhibition of viral replication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-methyl-2-(methylsulfanyl)-N-phenylpyrimidine-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methylsulfanyl group and the phenyl group allows for unique interactions with molecular targets, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

6-methyl-2-methylsulfanyl-N-phenylpyrimidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3OS/c1-9-8-11(16-13(14-9)18-2)12(17)15-10-6-4-3-5-7-10/h3-8H,1-2H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZXWLHBWTNOPDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SC)C(=O)NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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